molecular formula C6H7N5 B1329513 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5326-80-7

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1329513
CAS No.: 5326-80-7
M. Wt: 149.15 g/mol
InChI Key: BBEHITOHXPPLSS-UHFFFAOYSA-N
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Description

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Biochemical Analysis

Biochemical Properties

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has shown interactions with other proteins and enzymes involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis . This is achieved through the inhibition of CDK2, which disrupts the cell cycle and triggers programmed cell death . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which blocks the enzyme’s activity . This inhibition prevents the phosphorylation of proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other biomolecules, contributing to its overall anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against CDK2 over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 activity and induces apoptosis without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . Additionally, the compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to alter cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its overall activity and efficacy . Studies have shown that the compound can penetrate cell membranes and reach intracellular targets, further supporting its potential as a therapeutic agent .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with CDK2 and other biomolecules, enabling it to exert its inhibitory effects effectively . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of enaminonitriles with urea under acidic conditions . Another approach includes the reaction of 4-aminopyrimidine-5-carboxamides with 4-amino-5-cyanopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDK2 selectively makes it a valuable compound in cancer research .

Properties

IUPAC Name

6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-9-5(7)4-2-8-11-6(4)10-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEHITOHXPPLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NNC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201382
Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-80-7
Record name 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Record name 5326-80-7
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Record name 6-Methyl-1H-pyrazolo(3,4-d)pyrimidin-4-amine
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Record name 6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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